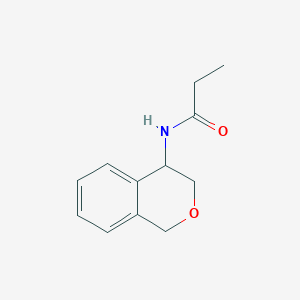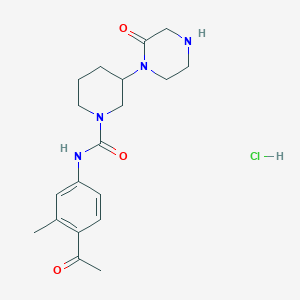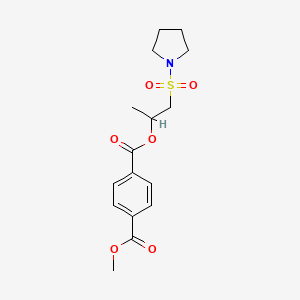![molecular formula C16H25NO3 B7429687 3-[1-[4-(3-Methylbutoxy)phenyl]ethylamino]propanoic acid](/img/structure/B7429687.png)
3-[1-[4-(3-Methylbutoxy)phenyl]ethylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-[4-(3-Methylbutoxy)phenyl]ethylamino]propanoic acid, commonly known as MBPEP, is a chemical compound that belongs to the class of selective dopamine D3 receptor antagonists. It has gained significant attention in the field of neuroscience due to its potential therapeutic applications in treating addiction, schizophrenia, and other neuropsychiatric disorders.
Aplicaciones Científicas De Investigación
MBPEP has been extensively studied for its potential therapeutic applications in treating addiction, schizophrenia, and other neuropsychiatric disorders. In preclinical studies, MBPEP has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, nicotine, and alcohol. It has also been shown to improve cognitive function and reduce the positive symptoms of schizophrenia in animal models.
Mecanismo De Acción
MBPEP acts as a selective dopamine D3 receptor antagonist, which blocks the activity of dopamine at these receptors. Dopamine is a neurotransmitter that plays a crucial role in reward processing, motivation, and addiction. By blocking the activity of dopamine at D3 receptors, MBPEP reduces the rewarding effects of drugs of abuse and may help to prevent relapse in individuals with addiction. It also modulates the activity of other neurotransmitter systems, including glutamate and GABA, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MBPEP has been shown to have a range of biochemical and physiological effects in animal models. It reduces the release of dopamine in the brain, which is thought to contribute to its anti-addictive effects. It also modulates the activity of other neurotransmitters, including glutamate and GABA, which are involved in cognitive function and mood regulation. In addition, it has been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MBPEP in lab experiments is its selectivity for dopamine D3 receptors, which allows for more precise targeting of this receptor subtype. It also has good bioavailability and can be administered orally, which makes it suitable for use in animal models. However, one of the limitations of MBPEP is its relatively low potency, which may require higher doses to achieve therapeutic effects. In addition, its long-term safety and efficacy in humans have not yet been established.
Direcciones Futuras
There are several future directions for research on MBPEP. One area of interest is its potential use in treating other neuropsychiatric disorders, such as depression and anxiety. Another area of interest is its mechanism of action, which is not yet fully understood. Further research is needed to elucidate the molecular pathways involved in its therapeutic effects. Additionally, the development of more potent and selective D3 receptor antagonists may improve the efficacy and safety of this class of compounds.
Métodos De Síntesis
The synthesis of MBPEP involves the reaction of 3-(2-bromoacetyl)propionic acid with 4-(3-methylbutoxy)phenethylamine in the presence of a base, such as sodium hydride or potassium carbonate. The resulting product is then purified using column chromatography to obtain pure MBPEP. The yield of the synthesis method is reported to be around 50%.
Propiedades
IUPAC Name |
3-[1-[4-(3-methylbutoxy)phenyl]ethylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-12(2)9-11-20-15-6-4-14(5-7-15)13(3)17-10-8-16(18)19/h4-7,12-13,17H,8-11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQWPNKNCCUEKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(C)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-aminocyclobutyl)methyl]-N'-[2-[2-(diethylamino)ethoxy]phenyl]oxamide](/img/structure/B7429604.png)
![N-(4-amino-3-methoxyphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7429612.png)
![N,N-dimethyl-4-[5-nitro-3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B7429626.png)


![2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide](/img/structure/B7429645.png)
![Ethyl 2-[2-oxo-3-[[1-(trifluoromethyl)cyclopentanecarbonyl]amino]pyridin-1-yl]acetate](/img/structure/B7429647.png)

![1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]-2-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B7429695.png)
![3-[(2-Butylcyclopentyl)amino]propanoic acid](/img/structure/B7429697.png)
![3-[3-(oxolan-3-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7429698.png)
![6-[[(2,2-dimethylcyclopentyl)amino]methyl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7429704.png)
![6-[[[1-(3-chlorophenyl)-2-methoxyethyl]amino]methyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B7429706.png)
